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Compound of Interest

Compound Name: Adipic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and
stability of Adipic acid-13C6. This isotopically labeled compound is a crucial tool in a variety of
research and development applications, including metabolic studies, as an internal standard for
guantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass
spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]
Understanding its fundamental characteristics is paramount for its effective and accurate use.

Core Chemical and Physical Properties

Adipic acid-13C6, also known as hexanedioic acid-13C6, is a stable, isotopically labeled form
of adipic acid where all six carbon atoms are the 13C isotope.[2][3] This labeling results in a
mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for
mass spectrometry-based quantification.[1]

The key chemical and physical properties of Adipic acid-13C6 are summarized in the table
below. It is important to note that while some data is specific to the labeled compound, other
values are derived from data for unlabeled adipic acid due to the negligible impact of isotopic
labeling on most physical properties.
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Property Value Source
Chemical Formula 13C6H1004 [3]
Molecular Weight 152.10 g/mol [3]
CAS Number 942037-55-0 [21[3]
Appearance White crystalline solid/powder

Melting Point 151-154 °C

Boiling Point 265 °C at 100 mmHg

Flash Point 196 °C (closed cup)

Purity >98% [3]
Isotopic Purity =99 atom % 13C

Solubility

Slightly soluble in water

Soluble in methanol, ethanol,

acetone, and ether

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Adipic acid-13C6.

Chemical Stability: Adipic acid-13C6 is a stable compound under recommended storage
conditions. It is relatively stable but can decompose at temperatures above its boiling point.

Storage Recommendations: Store in a tightly closed container in a cool, dry place. Protect from
moisture.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing
agents.

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may
produce carbon monoxide and carbon dioxide.
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Degradation Pathways

The primary degradation pathway for adipic acid at elevated temperatures is thermal
decomposition. Studies on unlabeled adipic acid have shown that upon heating, it can undergo
ketonization to form cyclopentanone. This process involves decarboxylation and the formation

of a cyclic ketone.

While hydrolytic degradation is not expected to be a significant pathway due to the stability of
the carboxylic acid functional groups under normal environmental conditions, oxidative
degradation can occur in the presence of strong oxidizing agents.

Simplified Degradation Pathway of Adipic Acid

Ketonization
Cyclopentanone

Click to download full resolution via product page

Caption: Thermal degradation of adipic acid to cyclopentanone.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Adipic acid-13C6.

Quantitative Nuclear Magnetic Resonance (QNMR)
Spectroscopy

Quantitative NMR is a powerful technique for determining the concentration of a substance by
comparing the integral of a signal from the analyte to the integral of a signal from a certified
reference material of known concentration.

Sample Preparation:

o Accurately weigh a specific amount of Adipic acid-13C6 and a suitable internal standard
(e.g., maleic acid) into a clean NMR tube.
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e Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D20) to the NMR tube.

e Ensure complete dissolution of both the sample and the internal standard by gentle
vortexing.

NMR Acquisition Parameters (lllustrative for a 400 MHz Spectrometer):
e Pulse Program: A standard 90° pulse sequence.

o Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of
interest to ensure full relaxation between scans. A typical starting point is 30 seconds.

e Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1%
integration error).

e Receiver Gain: Set to an optimal level to avoid signal clipping.

Data Processing and Quantification:

Apply a Fourier transform to the acquired FID.

Perform phase and baseline correction.

Integrate the well-resolved signals of both Adipic acid-13C6 and the internal standard.

Calculate the concentration of Adipic acid-13C6 using the following formula:

Cx = (Ix / Nx) * (Ns / Is) * (Mx / Ms) * (ms / V)

Where:

o Cx = Concentration of Adipic acid-13C6

[e]

Ix = Integral of the Adipic acid-13C6 signal

o

Nx = Number of protons giving rise to the Adipic acid-13C6 signal

[¢]

Is = Integral of the internal standard signal
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[e]

Ns = Number of protons giving rise to the internal standard signal

o

Mx = Molecular weight of Adipic acid-13C6

[¢]

Ms = Molecular weight of the internal standard

o ms = Mass of the internal standard

V = Volume of the solvent

[e]

gNMR Experimental Workflow
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Caption: Workflow for quantitative NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds. For

non-volatile compounds like adipic acid, derivatization is required to increase volatility.

Sample Preparation and Derivatization (Silylation):

Accurately measure a known amount of the sample containing Adipic acid-13C6.

If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic
components.

Evaporate the solvent to dryness under a stream of nitrogen.

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS), to the dried sample.

Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters (lllustrative):

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature: 250-280°C.

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes,
then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.

Carrier Gas: Helium at a constant flow rate.
MS lon Source: Electron lonization (El) at 70 eV.

MS Analyzer: Quadrupole or lon Trap.
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e Scan Mode: Full scan for qualitative analysis or Selected lon Monitoring (SIM) for

quantitative analysis, monitoring the characteristic ions of the derivatized Adipic acid-13C6.

GC-MS Experimental Workflow
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Caption: Workflow for GC-MS analysis of adipic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of

compounds, including non-volatile and thermally labile molecules like adipic acid, without the

need for derivatization. Adipic acid-13C6 is an excellent internal standard for LC-MS based

quantification.[1]

Sample Preparation:

For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a
cold organic solvent (e.g., acetonitrile or methanol) containing Adipic acid-13C6 as the
internal standard.

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean vial for analysis. Dilution may be necessary depending
on the expected analyte concentration.

LC-MS/MS Parameters (Illustrative):

LC Column: A reverse-phase C18 column is commonly used.

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak
shape.

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing
the percentage of mobile phase B over time to elute the analyte.

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

MS lon Source: Electrospray lonization (ESI) in negative ion mode is typically preferred for
carboxylic acids.
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e MS Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) for high
selectivity and sensitivity.

 MRM Transitions:

o Adipic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

o Adipic acid-13C6: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)
Data Analysis:

» A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled
adipic acid to the peak area of Adipic acid-13C6 against the concentration of the unlabeled
adipic acid standards.

e The concentration of adipic acid in the unknown samples is then determined from this
calibration curve.
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Caption: Workflow for LC-MS analysis using an internal standard.
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This technical guide provides a comprehensive overview of the chemical properties, stability,
and analytical methodologies for Adipic acid-13C6. By understanding and applying this
information, researchers, scientists, and drug development professionals can effectively utilize
this valuable isotopic standard in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Adipic Acid-13C6: A Comprehensive Technical Guide to
Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571474#adipic-acid-13c6-chemical-properties-and-
stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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